1-{3-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one
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Overview
Description
1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a compound that belongs to the class of bipiperidines It is characterized by the presence of an amino group attached to a bipiperidine structure, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,4’-bipiperidine with an appropriate amino reagent under controlled conditions. For example, the reaction of 1,4’-bipiperidine with an amino acid derivative can yield the desired compound . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted bipiperidine derivatives .
Scientific Research Applications
1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pipamperone: A member of the bipiperidine class, used as an antipsychotic agent.
4-Piperidino-Piperidine: Another bipiperidine derivative with potential pharmacological applications.
Uniqueness
1-{3-Amino-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-[4-(3-aminopiperidin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H23N3O/c1-10(16)14-7-4-12(5-8-14)15-6-2-3-11(13)9-15/h11-12H,2-9,13H2,1H3 |
InChI Key |
SLFOAQSFNHAYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCCC(C2)N |
Origin of Product |
United States |
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